molecular formula C19H15N3O3S B15347771 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- CAS No. 85178-71-8

4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-

Cat. No.: B15347771
CAS No.: 85178-71-8
M. Wt: 365.4 g/mol
InChI Key: XGWUMMUPRCQOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-methoxyphenylmethoxy group and a 2-thiazolyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Methoxyphenylmethoxy Group: This step often involves the reaction of the quinazolinone intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the 2-Thiazolyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the quinazolinone core, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the quinazolinone core may produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its structural features suggest it could inhibit specific enzymes or receptors involved in disease pathways, making it a potential candidate for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thiazole ring may enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the additional substituents.

    2-Phenyl-4(3H)-quinazolinone: A similar compound with a phenyl group instead of the 4-methoxyphenylmethoxy group.

    3-(2-Thiazolyl)-4(3H)-quinazolinone: A compound with only the thiazolyl group attached.

Uniqueness

What sets 4(3H)-Quinazolinone, 2-((4-methoxyphenyl)methoxy)-3-(2-thiazolyl)- apart is the combination of the 4-methoxyphenylmethoxy and 2-thiazolyl groups. This unique substitution pattern may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

85178-71-8

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one

InChI

InChI=1S/C19H15N3O3S/c1-24-14-8-6-13(7-9-14)12-25-18-21-16-5-3-2-4-15(16)17(23)22(18)19-20-10-11-26-19/h2-11H,12H2,1H3

InChI Key

XGWUMMUPRCQOIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC3=CC=CC=C3C(=O)N2C4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.